REACTION_CXSMILES
|
[CH:1]1([N:8]2[CH2:12][CH:11]([CH2:13][OH:14])[C:10]([CH3:16])([CH3:15])[C:9]2=[O:17])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:18]1(O)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O>C1(C)C=CC=CC=1>[CH:1]1([N:8]2[CH2:12][CH:11]([CH2:13][O:14][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:10]([CH3:15])([CH3:16])[C:9]2=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1
|
Name
|
solution
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)N1C(C(C(C1)CO)(C)C)=O
|
Name
|
|
Quantity
|
23.5 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
85.8 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
76.9 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between toluene and water
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
CUSTOM
|
Details
|
solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was purified by preparative reverse phase HPLC on a Waters Symmetry C8 column (25 mm×100 mm, 7 um particle size)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCC1)N1C(C(C(C1)COC1=CC=CC=C1)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |